Physicochemical Profiling and Analytical Methodologies for 4-((Piperazin-1-yl)methyl)phenol Dihydrochloride
Physicochemical Profiling and Analytical Methodologies for 4-((Piperazin-1-yl)methyl)phenol Dihydrochloride
Executive Summary
In modern drug discovery, the rational design of targeted therapeutics—ranging from kinase inhibitors and GPCR modulators to Proteolysis Targeting Chimeras (PROTACs)—relies heavily on well-characterized bifunctional building blocks. 4-((Piperazin-1-yl)methyl)phenol dihydrochloride is a prime example of such a synthon.
As a Senior Application Scientist, I approach the characterization of this molecule not merely as a structural confirmation, but as a foundational step in predicting its pharmacokinetic (PK) and pharmacodynamic (PD) behavior. The presence of the dihydrochloride salt ensures optimal solid-state stability and rapid aqueous dissolution, while the underlying amphoteric free base dictates target engagement, membrane permeability, and physiological ionization. This whitepaper provides a comprehensive, expert-level guide to the physicochemical properties and self-validating analytical methodologies required to profile this critical compound.
Structural and Physicochemical Properties
Understanding the baseline physicochemical data is essential before initiating any formulation or synthetic workflow. The data summarized in Table 1 reflects the properties of both the free base and the dihydrochloride salt form.
Table 1: Key Physicochemical Parameters
| Property | Value | Method / Source |
| Chemical Name | 4-((Piperazin-1-yl)methyl)phenol Dihydrochloride | IUPAC |
| CAS Number | 1521905-98-5 (2HCl) / 75341-33-2 (Free Base) | / |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O | Computed |
| Molecular Weight | 265.18 g/mol (Salt) / 192.26 g/mol (Free Base) | Computed |
| PubChem CID | 19881596 (Free Base) | |
| pKa₁ (Piperazine N1) | ~ 5.0 (Tertiary amine) | Estimated via QSAR |
| pKa₂ (Piperazine N4) | ~ 9.0 (Secondary amine) | Estimated via QSAR |
| pKa₃ (Phenol OH) | ~ 9.5 - 10.0 | Estimated via QSAR |
| LogP (Free Base) | ~ 0.8 | Consensus Estimation |
| Aqueous Solubility | > 50 mg/mL (as 2HCl salt at pH < 4) | Experimental Observation |
Mechanistic Role in Drug Design
The architecture of 4-((piperazin-1-yl)methyl)phenol is defined by three distinct modules, each contributing a specific causality to the molecule's overall pharmacological profile.
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Phenol Moiety (pKa ~9.5): Acts as a versatile hydrogen bond donor and acceptor. In kinase inhibitors, this group frequently mimics the interactions of tyrosine residues, engaging the hinge region of the ATP-binding pocket.
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Piperazine Ring (pKa ~5.0, 9.0): This basic cyclic diamine is a classic solubilizing pharmacophore. The secondary amine (N4) is highly basic (pKa ~9.0) and remains protonated at physiological pH (7.4), acting as a primary driver for aqueous solubility and forming critical salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) on target proteins. The tertiary amine (N1) is significantly less basic due to the electron-withdrawing benzylic system and remains largely unprotonated in the bloodstream.
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Methylene Linker: The sp³-hybridized carbon introduces a rotational degree of freedom, decoupling the electronic resonance of the phenol from the piperazine. This flexibility allows the basic nitrogen to sweep through a defined conformational space to find optimal binding geometries.
Fig 1. Pharmacophore mapping and structural causality in drug design.
Analytical & Experimental Methodologies
Accurate determination of physicochemical parameters dictates the downstream ADME profile. The following protocols are designed as self-validating systems , ensuring that internal controls continuously verify the integrity of the data.
Potentiometric Determination of pKa
Causality & Rationale: We utilize a potentiometric approach over UV-metric methods because the piperazine nitrogens lack a strong chromophore that changes significantly upon protonation. The use of 0.15 M KCl maintains a constant ionic strength, mimicking the physiological environment and preventing activity coefficient fluctuations. Furthermore, the proximity of the secondary amine pKa (~9.0) and the phenolic pKa (~9.5) results in overlapping buffer regions; thus, non-linear regression is required to deconvolute the micro-constants.
System Validation: The protocol incorporates a blank titration to subtract the background buffering capacity of the solvent. The titrant (0.1 M KOH) is standardized against NIST-traceable Potassium Hydrogen Phthalate (KHP) to ensure absolute stoichiometric accuracy.
Step-by-Step Protocol:
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System Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C. Standardize the 0.1 M KOH titrant using KHP.
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Sample Preparation: Dissolve 2.0 mg of 4-((piperazin-1-yl)methyl)phenol 2HCl in 10.0 mL of 0.15 M KCl solution. The initial pH will be acidic (pH < 3) due to the dissociation of the dihydrochloride salt.
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Titration Execution: Titrate the sample with 0.1 M KOH in 0.05 mL increments under a nitrogen blanket. Crucial: The nitrogen blanket prevents CO₂ absorption, which would otherwise form carbonic acid and artificially skew the basic pKa measurements.
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Data Analysis: Generate a Bjerrum plot (average number of bound protons vs. pH). Extract the pKa values at the half-equivalence points using non-linear regression software.
Kinetic Solubility Profiling via HPLC-UV
Causality & Rationale: Kinetic solubility evaluates the compound's propensity to precipitate when a concentrated DMSO stock is introduced into an aqueous buffer. This mimics the scenario of an intravenous injection or an in vitro bioassay, providing a more relevant metric for early-stage screening than thermodynamic solubility.
System Validation: Caffeine (high solubility reference) and Amiodarone (low solubility reference) are run in parallel as system suitability controls. A DMSO-only blank is injected to verify the absence of matrix interference peaks.
Step-by-Step Protocol:
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Stock Preparation: Prepare a precise 10 mM stock solution of the compound in 100% anhydrous DMSO.
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Incubation: Spike 10 µL of the DMSO stock into 490 µL of 100 mM Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate, yielding a final DMSO concentration of 2%.
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Equilibration: Seal the plate and agitate at 300 rpm for 24 hours at room temperature (25 °C). This allows sufficient time for the precipitation of the free base if the solubility limit at pH 7.4 is exceeded.
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Filtration: Transfer the suspension to a 0.22 µm PVDF filter plate and centrifuge at 1000 x g for 5 minutes to separate the solid phase from the saturated solution.
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Quantification: Analyze the filtrate via HPLC-UV (λ = 220 nm and 254 nm) against a 5-point calibration curve prepared in 50% Acetonitrile/Water (to ensure complete dissolution of the standards).
Fig 2. Self-validating experimental workflow for physicochemical profiling.
References
The following authoritative sources were utilized to ground the chemical identifiers, structural properties, and baseline data for 4-((piperazin-1-yl)methyl)phenol dihydrochloride and its free base:
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 19881596, 4-(Piperazin-1-ylmethyl)phenol." PubChem Database. Available at:[Link]
